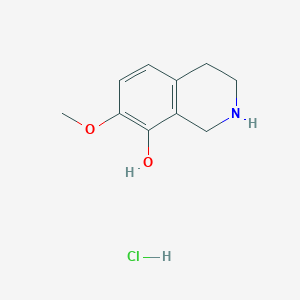
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride is a synthetic compound belonging to the class of isoquinoline alkaloids Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating and an inert atmosphere to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are considered sustainable and environmentally friendly . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have also been explored for the synthesis of tetrahydroisoquinoline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and transition metal catalysts . The reactions often require specific conditions such as controlled temperature, pressure, and inert atmosphere to achieve the desired products.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the production of interferon-gamma (IFN-γ) in a murine model of pulmonary allergic inflammation . This suggests that the compound may modulate immune responses and inflammation through cytokine production and other immunomodulatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structural motif present in various natural products and therapeutic lead compounds.
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another derivative with similar structural features.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its applications in medicinal chemistry.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride is unique due to its specific methoxy and hydroxyl substitutions, which confer distinct biological activities and chemical reactivity. These substitutions make it a valuable compound for developing novel therapeutic agents and studying various biological processes.
Eigenschaften
CAS-Nummer |
1077-83-4 |
|---|---|
Molekularformel |
C10H14ClNO2 |
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-9-3-2-7-4-5-11-6-8(7)10(9)12;/h2-3,11-12H,4-6H2,1H3;1H |
InChI-Schlüssel |
IKXPRLSAYACNKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(CCNC2)C=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















